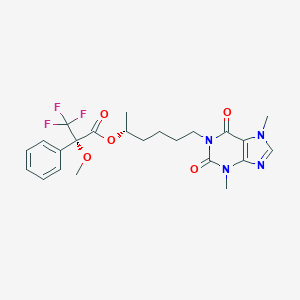
Pentoxifylline mtpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentoxifylline MTPA (methyl-3-pentoxifylline) is a derivative of pentoxifylline, which is a xanthine derivative used to treat various health conditions such as peripheral vascular disease, intermittent claudication, and cerebral vascular insufficiency. Pentoxifylline MTPA is a more potent and selective inhibitor of phosphodiesterase-4 (PDE4) compared to pentoxifylline.
Wirkmechanismus
Pentoxifylline MTPA selectively inhibits Pentoxifylline mtpa, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) in cells. By inhibiting Pentoxifylline mtpa, Pentoxifylline MTPA increases the levels of cAMP, which leads to the activation of protein kinase A (PKA) and the subsequent phosphorylation of various downstream targets. This results in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, leading to an overall anti-inflammatory effect.
Biochemische Und Physiologische Effekte
Pentoxifylline MTPA has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). It also promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β). Additionally, Pentoxifylline MTPA has been shown to have bronchodilatory effects in preclinical models of asthma and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pentoxifylline MTPA in lab experiments is its selective inhibition of Pentoxifylline mtpa, which allows for the study of the specific downstream effects of cAMP/PKA signaling. However, one limitation is that Pentoxifylline MTPA may have off-target effects on other PDE isoforms, which could complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of Pentoxifylline MTPA. One potential area of research is its therapeutic potential in IBD, where it may have anti-inflammatory effects in the gut. Another area of research is its potential use in combination with other anti-inflammatory agents, such as corticosteroids, to enhance their efficacy. Additionally, further studies are needed to elucidate the specific downstream targets of cAMP/PKA signaling that are modulated by Pentoxifylline MTPA.
Synthesemethoden
The synthesis of Pentoxifylline MTPA involves the reaction of pentoxifylline with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds through an S-alkylation mechanism, resulting in the formation of Pentoxifylline MTPA as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Pentoxifylline MTPA has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, immunomodulatory, and bronchodilatory effects in preclinical studies.
Eigenschaften
CAS-Nummer |
130007-50-0 |
|---|---|
Produktname |
Pentoxifylline mtpa |
Molekularformel |
C23H27F3N4O5 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] (2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoate |
InChI |
InChI=1S/C23H27F3N4O5/c1-15(35-20(32)22(34-4,23(24,25)26)16-11-6-5-7-12-16)10-8-9-13-30-19(31)17-18(27-14-28(17)2)29(3)21(30)33/h5-7,11-12,14-15H,8-10,13H2,1-4H3/t15-,22+/m1/s1 |
InChI-Schlüssel |
UGCLXABBIBEIAJ-QRQCRPRQSA-N |
Isomerische SMILES |
C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)[C@@](C3=CC=CC=C3)(C(F)(F)F)OC |
SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Kanonische SMILES |
CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)OC(=O)C(C3=CC=CC=C3)(C(F)(F)F)OC |
Synonyme |
pentoxifylline MTPA pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester pentoxifylline-alpha-methoxy-alpha-(trifluoromethyl)phenylacetate ester, (1:R 2:R*,R*)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



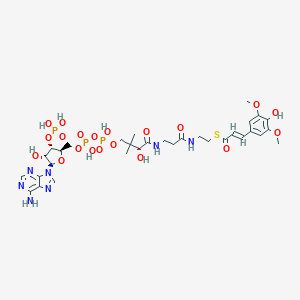
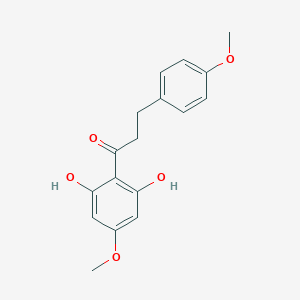
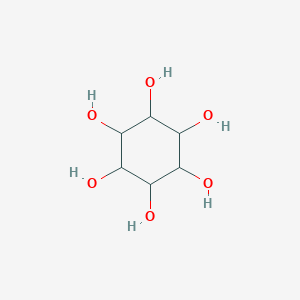
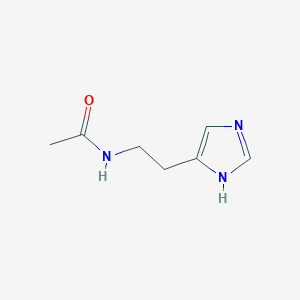
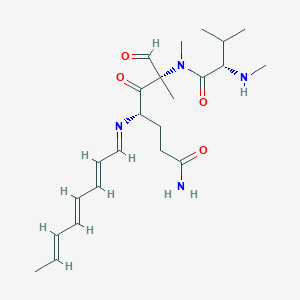
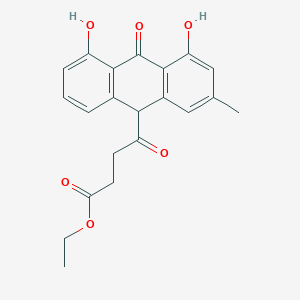
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
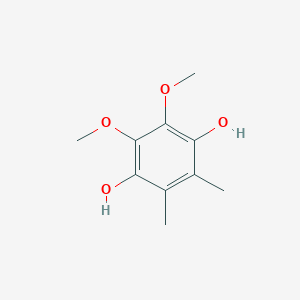
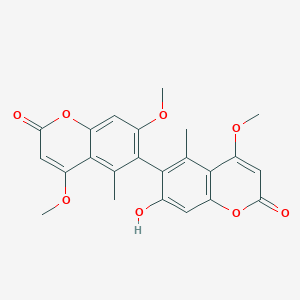
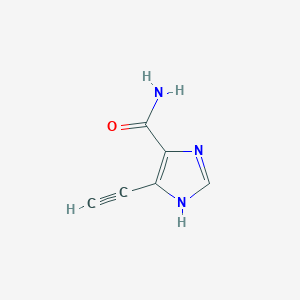
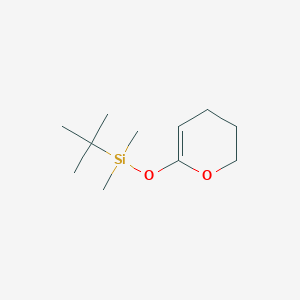
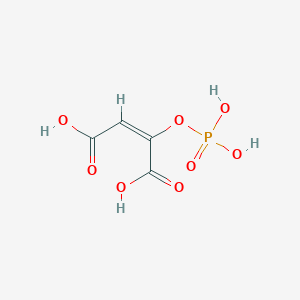
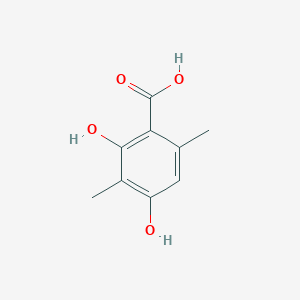
![2-(5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B153780.png)